molecular formula C20H27N3O4S B11213672 N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B11213672
M. Wt: 405.5 g/mol
InChI Key: FFBYRCNHWHMOTI-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide: is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolane ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, the introduction of the dioxolane ring, and the incorporation of the thioxo group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and substituted dioxolane derivatives. These products can be further functionalized for specific applications.

Scientific Research Applications

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, dioxolane-containing molecules, and thioxo-substituted compounds. Examples include:

    Quinazolinone derivatives: Such as 2-phenylquinazolin-4(3H)-one.

    Dioxolane-containing molecules: Such as 1,3-dioxolane-4-methanol.

    Thioxo-substituted compounds: Such as 2-thioxo-1,3-thiazolidin-4-one.

Uniqueness

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28)

InChI Key

FFBYRCNHWHMOTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Origin of Product

United States

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